![molecular formula C21H18N6O B14698461 2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one CAS No. 31717-76-7](/img/structure/B14698461.png)
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cycloheptanone core with two azidophenyl groups attached at the 2 and 7 positions, making it an interesting subject for studies in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one typically involves a multi-step process. One common method includes the aldol condensation of cycloheptanone with 4-azidobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted cycloheptanone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one exerts its effects is largely dependent on its chemical reactivity. The azido groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in bioconjugation and material science. The cycloheptanone core provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: Similar structure but with a cyclohexanone core and a methyl group at the 4 position.
2,7-Bis(4-cyanobenzylidene)cycloheptan-1-one: Similar structure but with cyanobenzylidene groups instead of azidophenyl groups.
Uniqueness
The azido groups offer versatility in chemical modifications, making it a valuable compound for developing new materials and studying complex biological systems .
Eigenschaften
CAS-Nummer |
31717-76-7 |
|---|---|
Molekularformel |
C21H18N6O |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2,7-bis[(4-azidophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H18N6O/c22-26-24-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)28)14-16-7-11-20(12-8-16)25-27-23/h5-14H,1-4H2 |
InChI-Schlüssel |
HFNMSYHMIKJZDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)


![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
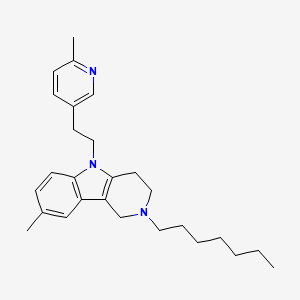

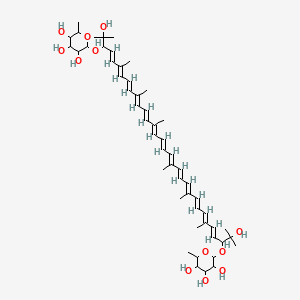
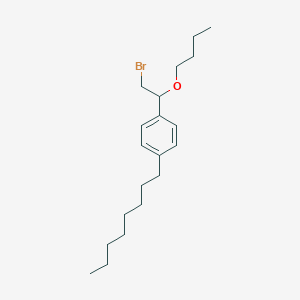
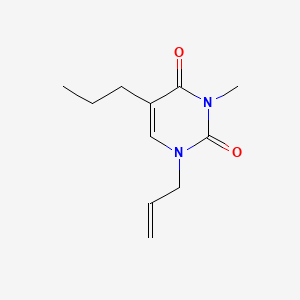
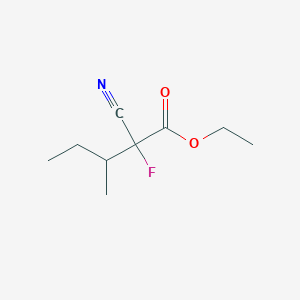
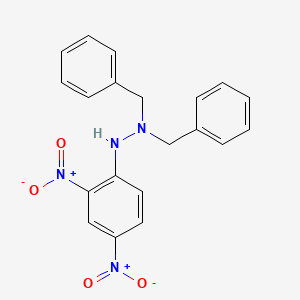
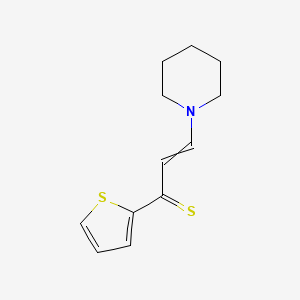
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
